molecular formula C15H11F3O2 B1629431 Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate CAS No. 91748-18-4

Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate

Cat. No. B1629431
CAS RN: 91748-18-4
M. Wt: 280.24 g/mol
InChI Key: HXCNEYUUOTZZLS-UHFFFAOYSA-N
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Description

Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate, also known as 4-trifluoromethyl-2-biphenylcarboxylic acid methyl ester, is a synthetic organic compound commonly used in various scientific applications. It is a colorless, non-toxic compound with a low melting point, making it ideal for laboratory experiments. It is used in numerous applications, including as an intermediate in organic synthesis, as an additive in polymers, and as a catalyst in catalytic hydrogenation. It has also been used in the preparation of several pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs.

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate is known to enhance the pharmacological properties of drugs. This group can improve the metabolic stability and increase the lipophilicity of molecules, making them more effective in crossing biological barriers . The compound can be used in the synthesis of various FDA-approved drugs, where the trifluoromethyl group acts as a pharmacophore, contributing to the treatment of diseases and disorders .

Cancer Research

In cancer research, the trifluoromethyl group has been shown to significantly impact the anti-cancer activity of molecules. For instance, isoxazole-based molecules with a trifluoromethyl group have demonstrated enhanced anti-cancer activities against various cancer cell lines, including breast cancer cell-lines (MCF-7), due to the presence of this functional group . Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate could potentially be used to synthesize novel anti-cancer agents with improved efficacy .

Molecular Topology

This compound plays a role in the construction of molecular topologies. It has been utilized in the formation of homometallic and heterometallic molecular squares, showcasing its utility in creating complex molecular structures. Such structures are crucial in the field of supramolecular chemistry, where they can be used for the development of new materials and catalysts .

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups have been found to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the overall structure of the compound and the biological context in which it is used.

Mode of Action

Trifluoromethyl groups are known to influence the reactivity and physicochemical properties of compounds . They can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . The trifluoromethyl group in this compound could potentially enhance its interaction with its targets, leading to changes in their function.

Biochemical Pathways

Compounds with trifluoromethyl groups have been found to influence various biochemical pathways depending on their specific targets

Pharmacokinetics

For instance, trifluoromethyl groups can enhance the metabolic stability of compounds, potentially increasing their bioavailability .

Result of Action

The trifluoromethyl group can enhance the potency of compounds, potentially leading to more pronounced effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate. The trifluoromethyl group can enhance the lipophilicity of compounds, potentially influencing their interaction with nonpolar environments . Additionally, the stability of the compound could be influenced by factors such as pH and temperature.

properties

IUPAC Name

methyl 2-[4-(trifluoromethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-14(19)13-5-3-2-4-12(13)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCNEYUUOTZZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647585
Record name Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate

CAS RN

91748-18-4
Record name Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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